- Green preparation of pyrimidine compounds using microchannel reaction device, China, , ,
Cas no 919301-53-4 (4-(4-Chlorophenyl)-2,6-diphenylpyrimidine)
919301-53-4 structure
Product Name:4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
Numero CAS:919301-53-4
MF:C22H15ClN2
MW:342.820904016495
MDL:MFCD29477692
CID:764247
PubChem ID:71425220
Update Time:2024-12-09
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Proprietà chimiche e fisiche
Nomi e identificatori
-
- Pyrimidine, 4-(4-chlorophenyl)-2,6-diphenyl-
- 4-(4-chlorophenyl)-2,6-diphenylpyrimidine
- AK198776
- 2,4-Diphenyl-6-(4-chlorophenyl)pyrimidine
- 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine (ACI)
- DB-099456
- CS-0059955
- SCHEMBL16716532
- 919301-53-4
- DTXSID60844008
- AKOS026673988
- SY287095
- W16758
- SB57888
- DS-9929
- MFCD29477692
- 4-(4-Chlorophenyl)-2,6-diphenylpyrimidine
-
- MDL: MFCD29477692
- Inchi: 1S/C22H15ClN2/c23-19-13-11-17(12-14-19)21-15-20(16-7-3-1-4-8-16)24-22(25-21)18-9-5-2-6-10-18/h1-15H
- Chiave InChI: AJSOWJLBAVMDJX-UHFFFAOYSA-N
- Sorrisi: ClC1C=CC(C2C=C(C3C=CC=CC=3)N=C(C3C=CC=CC=3)N=2)=CC=1
Proprietà calcolate
- Massa esatta: 342.0923762g/mol
- Massa monoisotopica: 342.0923762g/mol
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 0
- Conta accettatore di obbligazioni idrogeno: 2
- Conta atomi pesanti: 25
- Conta legami ruotabili: 3
- Complessità: 395
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Superficie polare topologica: 25.8
- XLogP3: 5.8
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM255771-5g |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 95% | 5g |
$153 | 2021-08-04 | |
| Chemenu | CM255771-10g |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 95% | 10g |
$224 | 2021-08-04 | |
| Chemenu | CM255771-25g |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 95% | 25g |
$421 | 2021-08-04 | |
| TRC | C597038-50mg |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 50mg |
$ 50.00 | 2022-06-06 | ||
| TRC | C597038-100mg |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 100mg |
$ 65.00 | 2022-06-06 | ||
| TRC | C597038-500mg |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 500mg |
$ 95.00 | 2022-06-06 | ||
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | P887412-25g |
Pyrimidine, 4-(4-chlorophenyl)-2,6-diphenyl- |
919301-53-4 | 98% | 25g |
730.80 | 2021-05-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ117-1g |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 97% | 1g |
78.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ117-5g |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 97% | 5g |
257.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-TZ117-250mg |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine |
919301-53-4 | 97% | 250mg |
50CNY | 2021-05-08 |
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Catalysts: Ferrous chloride Solvents: 1,2-Dichloroethane ; 8 min, 130 °C
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: 1,10-Phenanthroline , Iron chloride (FeCl3) Solvents: Toluene ; 10 h, 120 °C
Riferimento
- Direct synthesis of 2,4,5-trisubstituted imidazoles and di/tri-substituted pyrimidines via cycloadditions of α,β-unsaturated ketones/aldehydes and N'-hydroxyl imidamides, Tetrahedron Letters, 2019, 60(16), 1103-1107
Metodo di produzione 3
Condizioni di reazione
1.1 Catalysts: Choline, hydroxide ; rt → 60 °C; 25 min, 60 °C
Riferimento
- Greener [3+3] tandem annulation-oxidation approach towards the synthesis of substituted pyrimidines, New Journal of Chemistry, 2015, 39(5), 3639-3645
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Potassium carbonate , Oxygen Solvents: Dimethyl sulfoxide ; 3 h, 50 °C
1.2 Catalysts: Eosin ; 1 h, 40 °C
1.2 Catalysts: Eosin ; 1 h, 40 °C
Riferimento
- A metal-free synthesis of pyrimidines from amidines with α,β-unsaturated ketones via tandem [3 + 3] annulation and visible-light-enabled photo-oxidation, Organic & Biomolecular Chemistry, 2023, 21(16), 3411-3416
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Triethylamine , Oxygen Solvents: Acetonitrile ; 5 h, rt → 80 °C
Riferimento
- Metal-free Synthesis of 2,4,6-Trisubstituted Pyrimidines using α,β- Unsaturated Ketones and Benzamidine via Tandem Annulation-Oxidation Pathway, Letters in Organic Chemistry, 2015, 12(7), 447-458
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Potassium hydroxide , Oxygen Catalysts: Cupric acetate Solvents: Toluene ; 24 h, 110 °C
Riferimento
- Copper-catalyzed three-component synthesis of pyrimidines from amidines and alcohols, Organic & Biomolecular Chemistry, 2018, 16(48), 9487-9491
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Ammonium formate Catalysts: p-Toluenesulfonic acid Solvents: Dimethylformamide ; 12 h, 100 °C
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- Preparation of 2,4,6-triaryl substituted pyrimidines, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide , Oxygen Catalysts: Nickel, bis[2,4-bis(1,1-dimethylethyl)-6-(phenylazo-κN2)phenolato-κO]-, (SP-4-1)… Solvents: Toluene ; 8 h, 80 °C
Riferimento
- Mechanistic insight into the azo radical-promoted dehydrogenation of heteroarene towards N-heterocycles, Catalysis Science & Technology, 2020, 10(18), 6309-6318
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Ethanol , Toluene , Water ; 4 h, reflux
Riferimento
- Luminescent material and applications in organic light-emitting device thereof, China, , ,
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Oxygen Catalysts: Manganese potassium oxide (Mn8KO16) Solvents: Toluene ; 18 h, 110 °C
Riferimento
- Selective synthesis of pyrimidines from cinnamyl alcohols and amidines using the heterogeneous OMS-2 catalyst, Catalysis Communications, 2020, 138,
Metodo di produzione 11
Condizioni di reazione
1.1 Catalysts: Sodium hydroxide ; 2.5 h, rt
1.2 Reagents: Hydroxylamine Catalysts: Acetic acid ; 2.5 h, rt
1.3 3 min, 150 °C
1.2 Reagents: Hydroxylamine Catalysts: Acetic acid ; 2.5 h, rt
1.3 3 min, 150 °C
Riferimento
- Microwave-assisted simple, one-pot, four-component synthesis of 2,4,6-triarylpyrimidines under solvent-free conditions, Tetrahedron Letters, 2006, 47(52), 9365-9368
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 10 h, heated
Riferimento
- Preparation of pyrimidine compound for organic light-emitting device, Korea, , ,
Metodo di produzione 13
Condizioni di reazione
1.1 Catalysts: 2,2′-Bipyridine , Copper bromide (CuBr) Solvents: Dimethyl sulfoxide ; 90 °C
Riferimento
- Synthesis method of 2,4,6-trisubstituted pyrimidine compounds, China, , ,
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Ammonium acetate ; 26 h, 120 °C
Riferimento
- Novel three-component annulation for the synthesis of 2,4,6-triarylpyrimidines under solvent-free and catalyst-free conditions, Youji Huaxue, 2020, 40(12), 4357-4363
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Potassium tert-butoxide Catalysts: Platinum (supported on carbon, metal oxides or zeolites) Solvents: Toluene ; 24 h, 110 °C
Riferimento
- Acceptorless Dehydrogenative Synthesis of Pyrimidines from Alcohols and Amidines Catalyzed by Supported Platinum Nanoparticles, ACS Catalysis, 2018, 8(12), 11330-11341
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium carbonate Catalysts: Cupric acetate Solvents: Toluene ; 24 h, 120 °C
Riferimento
- Method for preparation of polysubstituted pyrimidine compounds under catalysis of copper salt, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Dimethyl sulfoxide , Ammonium acetate , Oxygen Catalysts: Sodium periodate Solvents: Chlorobenzene ; 10 h, 130 °C
Riferimento
- Transition-metal-free selective pyrimidines and pyridines formation from aromatic ketones, aldehydes and ammonium salts, Green Chemistry, 2019, 21(19), 5201-5206
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: [(1,2-η)-1,5-Cyclooctadiene][[N,N′-[6-[4-(trifluoromethyl)phenyl]-1,3,5-triazine… Solvents: 2-Methyl-2-butanol ; 24 h, rt → reflux; cooled
1.2 Reagents: Water
1.2 Reagents: Water
Riferimento
- A Sustainable Multicomponent Pyrimidine Synthesis, Journal of the American Chemical Society, 2015, 137(40), 12804-12807
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran , Water ; 5 h, heated
Riferimento
- Preparation of hetero ring compounds as organic light emitting diode materials, World Intellectual Property Organization, , ,
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Tetrahydrofuran ; 5 h, heated
Riferimento
- Preparation of fused heterocyclic compounds as organic electroluminescent device materials, Korea, , ,
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Raw materials
- 1-(4-Chlorophenyl)ethanol
- 1-(4-chlorophenyl)-3-phenylprop-2-en-1-one
- 2-Propen-1-one,3-(4-chlorophenyl)-1-phenyl-, (2E)-
- Benzamide Oxime
- 1-(4-chlorophenyl)-3-phenylpropane-1,3-dione
- 4-Chloro-2,6-diphenylpyrimidine
- 4-Chlorobenzyl alcohol
- N-phenylbenzenecarboximidamide
- 4-Chlorobenzaldehyde
- 4'-Chlorochalcone
- benzenecarboximidamide hydrochloride
- 4-chlorochalcone
- Benzyl alcohol
- Benzamidine
- (4-chlorophenyl)boronic acid
- 1-(4-chlorophenyl)ethan-1-one
- Acetophenone
- Benzaldehyde
- α-[(1E)-2-(4-Chlorophenyl)ethenyl]benzenemethanol
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Preparation Products
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Fornitori
Suzhou Senfeida Chemical Co., Ltd
Membro d'oro
(CAS:919301-53-4)4-(4-chlorophenyl)-2,6-diphenylpyrimidine
Numero d'ordine:sfd7592
Stato delle scorte:in Stock
Quantità:200kg
Purezza:99.9%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 19 July 2024 14:34
Prezzo ($):discuss personally
Email:sales2@senfeida.com
4-(4-Chlorophenyl)-2,6-diphenylpyrimidine Letteratura correlata
-
Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
-
Weili Dai,Guangjun Wu,Michael Hunger Chem. Commun., 2015,51, 13779-13782
-
Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
-
Joo Chuan Yeo,Kenry Lab Chip, 2016,16, 4082-4090
-
M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
919301-53-4 (4-(4-Chlorophenyl)-2,6-diphenylpyrimidine) Prodotti correlati
- 152529-17-4(Pyrimidine, 2-(4-chlorophenyl)-4,6-diphenyl-)
- 136801-41-7(Quinazoline, 4-(4-chlorophenyl)-6-methyl-2-phenyl-)
- 19927-79-8( )
- 646062-60-4(Pyrimidine, 4-(3-chlorophenyl)-)
- 919301-54-5(2,4-Bis(4-chlorophenyl)-6-phenylpyrimidine)
- 141034-82-4(Pyrimidine, 4,6-bis(4-chlorophenyl)-)
- 152529-18-5(Pyrimidine, 2-(4-chlorophenyl)-4-(4-methylphenyl)-6-phenyl-)
- 19927-61-8(2-Methyl-4-(p-tolyl)pyrimidine)
- 919301-51-2(Pyrimidine, 2-(3-chlorophenyl)-4,6-diphenyl-)
- 458541-37-2(Pyrimidine, 4-(4-chlorophenyl)- (9CI))
Fornitori consigliati
Suzhou Senfeida Chemical Co., Ltd
(CAS:919301-53-4)4-(4-chlorophenyl)-2,6-diphenylpyrimidine
Purezza:99.9%
Quantità:200kg
Prezzo ($):Inchiesta